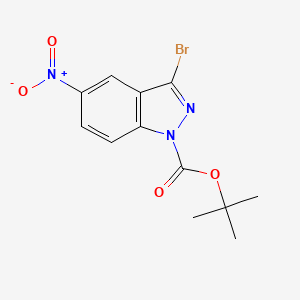

1-Boc-3-溴-5-硝基-1H-吲唑

描述

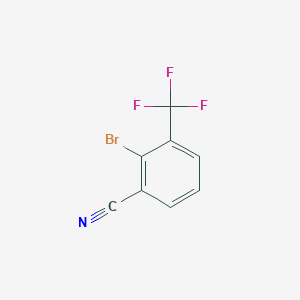

1-Boc-3-bromo-5-nitro-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a nitrogen atom at the 1-position and a nitrogen atom at the 2-position of the benzene ring. The presence of a Boc group (tert-butoxycarbonyl) suggests that it is a protected derivative, commonly used in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach is the regioselective one-pot, three-component synthesis, which involves the reaction of 2-nitroarylaldehydes, primary amines, and alkynes catalyzed by copper(I) bromide and zinc(II) triflate . Another method utilizes nitrosobenzenes as aminating reagents in a rhodium and copper-catalyzed C-H activation and C-N/N-N coupling . Additionally, 1-substituted-1H-indazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile imines and benzyne . These methods highlight the versatility and broad substrate scope in the synthesis of indazole derivatives.

Molecular Structure Analysis

The molecular structure of indazole derivatives has been studied using various techniques. For instance, the crystal and molecular structure of biologically active nitroindazoles have been characterized by X-ray diffraction and NMR spectroscopy, with dihedral angles in the crystal structures agreeing with parameters calculated using DFT B3LYP calculations . The planarity of the indazole fused-ring system and the orientation of substituents such as nitro groups have been detailed in other studies .

Chemical Reactions Analysis

Indazole derivatives can participate in a range of chemical reactions. The presence of a nitro group and a bromine atom in the molecule suggests potential for further functionalization. For example, nitroindazoles have been shown to be potent inhibitors of nitric oxide synthase (NOS) enzyme activity, indicating that they can engage in biological interactions . The reactivity of the bromine atom could also be exploited in cross-coupling reactions to introduce additional substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and halogens like bromine can affect the compound's density, thermal stability, and detonation properties . Vibrational studies and quantum chemical calculations can provide insights into the compound's thermodynamic properties, HOMO-LUMO energy gap, and non-linear properties such as electric dipole moment and hyperpolarizability . These properties are crucial for understanding the behavior of the compound in various environments and potential applications in materials science.

科学研究应用

晶体和分子结构

对类似硝基吲唑化合物的研究,如3-溴-1-甲基-7-硝基-1H-吲唑,已通过X射线衍射和NMR光谱学来理解它们的晶体和分子结构。这些研究有助于阐明分子间相互作用,包括卤键和氢键,这对设计具有期望物理和化学性质的化合物至关重要(Cabildo et al., 2011)。

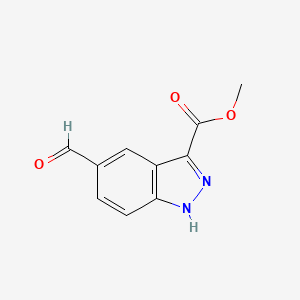

化学合成

1-Boc-3-溴-5-硝基-1H-吲唑可作为合成多种生物活性化合物的多功能前体。例如,将其纳入合成5-氨基-1,2,3-三唑-4-羧酸酯中展示了其在创建三唑基骨架方面的实用性,这对于开发肽类模拟物和HSP90抑制剂至关重要(Ferrini et al., 2015)。另一个例子是开发了一种优化的直接访问1H-吲唑-3-甲醛衍生物的程序,突显了1H-吲唑衍生物在药物化学中作为激酶抑制剂的重要性(Chevalier et al., 2018)。

药物化学

吲唑核是药物发现中常见的基团,因为它在创建激酶抑制剂和其他治疗剂中的相关性。对吲唑衍生物的研究,包括涉及溴和硝基基团的研究,已导致发现具有潜在抗癌、抗菌和抗炎活性的化合物。这些研究有助于开发新的治疗策略和药物候选物(Zhu et al., 2019)。

安全和危害

作用机制

Mode of Action

It is known that nitro-containing compounds like this one can undergo reduction to form reactive species, which may interact with various cellular targets .

Action Environment

The action of 1-Boc-3-bromo-5-nitro-1H-indazole can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

属性

IUPAC Name |

tert-butyl 3-bromo-5-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYOEKHPBGLTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)